![molecular formula C14H18Fe B6327376 n-Butylferrocene; 98% CAS No. 31904-29-7](/img/structure/B6327376.png)
n-Butylferrocene; 98%
Overview
Description
N-Butylferrocene is a compound used for research and development purposes . It is not intended for medicinal or household use . The IUPAC name for n-Butylferrocene is Butylferrocene and its molecular formula is C14H18Fe .
Synthesis Analysis
A strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− has been reported . This process involves the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .Molecular Structure Analysis
The molecular structure of n-Butylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The average mass of n-Butylferrocene is 242.138 Da and its monoisotopic mass is 242.075790 Da .Chemical Reactions Analysis
The chemical reactions of n-Butylferrocene involve the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . The electrochemical behavior of the corresponding ferricenium/ferrocene redox couples, including potential values (E1/2), peak-to-peak separation (Δ E1/2), and diffusion coefficients (D) of the redox active species, have been studied .Physical And Chemical Properties Analysis
N-Butylferrocene is a liquid with an orange-brown color . Its boiling point is 232 degrees Celsius . The molecular weight of n-Butylferrocene is 242.14 .Scientific Research Applications
Overcharge Protection in Secondary Lithium Batteries
n-Butylferrocene has been used for overcharge protection in secondary lithium batteries . A built-in mechanism to prevent overcharge is a highly essential feature of such batteries in order to maintain capacity balance among their individual cells as well as to prevent oxidative degradation of the electrolyte .
Highly Functionalized Ferrocenes
n-Butylferrocene is a type of highly functionalized ferrocene . These ferrocene derivatives can bear various functional or/and structuring spectator substituents. Their preparation involves synthetic difficulties resulting from the need of multiple functionalizations coexisting altogether, and satisfying functional group compatibility and high selectivity issues .
Ligands for Metal Catalysis
Highly functionalized ferrocenes, which include notably (P,P,P,P)-, (P,P,N,N)-, (P,P,P’)-, (P,P,B)-, (P,B)- and (N,B)- compounds were developed in which the heteroatoms coexist in a close proximity on a common ferrocene platform with a controlled conformation . Some of these original ferrocenes were used as ligands, promoting metal catalysed C–C and C–X bond formation (X = O, S, N, etc.) .
Research Use Only
n-Butylferrocene is often used for research purposes only . This means it’s primarily used in laboratories for experiments and not for diagnostic procedures in humans or animals .
Safety And Hazards
N-Butylferrocene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Future Directions
N-Butylferrocene and other ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . Future research could focus on the synthesis and applications of ferrocene derivatives .
properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDBPZFGCNRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |
CAS RN |
31904-29-7 | |
Record name | Butylferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31904-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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